5-bromo-2-chloro-N-cyclopropylbenzamide
Overview
Description
5-Bromo-2-chloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C₁₀H₉BrClNO and a molecular weight of 274.54 g/mol . It is a benzamide derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring, and a cyclopropyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-cyclopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is converted to an amide group by reacting with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce different amine derivatives .
Scientific Research Applications
5-Bromo-2-chloro-N-cyclopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a cyclopropyl group.
N-Cyclopropyl-4-sulfamoylbenzamide: Contains a sulfamoyl group instead of halogens.
4-Chloro-N-cyclopropyl-2-hydroxybenzamide: Contains a hydroxyl group instead of bromine.
Uniqueness
5-Bromo-2-chloro-N-cyclopropylbenzamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, combined with a cyclopropyl group on the amide nitrogen. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopropylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXQTKXSRJBMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406570 | |
Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669734-35-4 | |
Record name | 5-bromo-2-chloro-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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